1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253028
InChI: InChI=1S/C8H7N3O3.ClH/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7;/h2-3H,1H3,(H,10,12)(H,13,14);1H
SMILES:
Molecular Formula: C8H8ClN3O3
Molecular Weight: 229.62 g/mol

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18253028

Molecular Formula: C8H8ClN3O3

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride -

Specification

Molecular Formula C8H8ClN3O3
Molecular Weight 229.62 g/mol
IUPAC Name 1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H7N3O3.ClH/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7;/h2-3H,1H3,(H,10,12)(H,13,14);1H
Standard InChI Key IGGNYAIGOQOTEZ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C(=CC(=O)N2)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

Core Heterocyclic Architecture

The compound’s defining feature is its imidazo[4,5-b]pyridine scaffold, a bicyclic system formed by the fusion of an imidazole ring (positions 1–3) with a pyridine ring (positions 4–6) . This arrangement creates a planar, aromatic structure with conjugated π-electrons, which may facilitate interactions with biological targets such as enzymes or nucleic acids. The methyl group at the 1-position introduces steric bulk, potentially influencing binding selectivity, while the keto group at the 5-position offers a site for hydrogen bonding or redox reactivity.

Functional Group Contributions

The carboxylic acid moiety at the 7-position, ionized as a hydrochloride salt, significantly impacts the compound’s physicochemical properties. Protonation increases aqueous solubility, a critical factor for in vitro assays or formulation development . Theoretical calculations predict a pKa of approximately 3.5 for the carboxylic acid group, enabling ionization under physiological conditions. The hydrochloride counterion further stabilizes the solid-state structure, as evidenced by crystalline patterns observed in related imidazopyridine derivatives.

Table 1: Molecular Properties of 1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride

PropertyValueSource
Molecular FormulaC₈H₈ClN₃O₃
Molecular Weight229.62 g/mol
CAS NumberNot Available
IUPAC Name1-Methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride likely follows multi-step protocols common to imidazopyridine derivatives. A plausible route involves:

  • Condensation: Reacting 4-aminopyridine with a methyl-substituted α-keto acid to form the imidazole ring.

  • Cyclization: Intramolecular dehydration under acidic conditions to establish the bicyclic framework.

  • Carboxylation: Introduction of the carboxylic acid group via electrophilic substitution or oxidation of a methyl substituent.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Validation

Structural confirmation typically employs spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would reveal distinct signals for the methyl group (δ ~3.2 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid proton (δ ~12–13 ppm).

  • Mass Spectrometry: High-resolution MS would show a molecular ion peak at m/z 229.62, with fragmentation patterns indicative of the imidazo[4,5-b]pyridine core.

  • X-ray Diffraction: Single-crystal analysis, though unreported for this compound, could resolve bond lengths and angles, confirming the fusion geometry .

CompoundTargetIC₅₀ (nM)Source
1-Methyl-5-oxo analog (this compound)Not Reported-
6-Carboxy-imidazo[4,5-c]pyridineCOX-2120
2-Oxo-imidazo[4,5-b]pyridineA₂ₐ Receptor45

Therapeutic Implications

The compound’s profile suggests investigational utility in:

  • Oncology: Potential DNA-binding activity could be harnessed for chemotherapeutic development, particularly in tumors overexpressing topoisomerase enzymes.

  • Inflammation: COX/LOX inhibition might ameliorate conditions like rheumatoid arthritis or inflammatory bowel disease.

  • Neurology: Modulation of purinergic receptors could address Parkinson’s disease or sleep disorders, though in vivo validation is required.

Applications in Medicinal Chemistry

Prodrug Design

The carboxylic acid group offers a site for esterification, enabling prodrug strategies to enhance oral bioavailability. For example, conversion to an ethyl ester could improve membrane permeability, with subsequent hydrolysis regenerating the active form .

Structure-Activity Relationship (SAR) Studies

Key structural determinants for activity include:

  • Methyl Substitution: At the 1-position, this group may hinder metabolism by cytochrome P450 enzymes, prolonging half-life.

  • Keto Group: Oxidation to a hydroxyl moiety could reduce activity, suggesting the importance of the oxo group for target engagement.

  • Salt Form: Hydrochloride salts generally exhibit better crystallinity and stability compared to free bases, facilitating formulation .

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